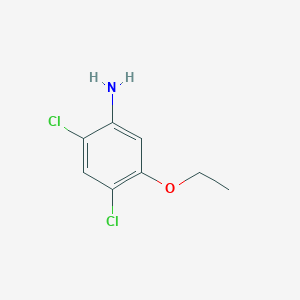
Ethyl 2-amino-2-(3-methoxyphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-2-(3-methoxyphenyl)acetate is an organic compound with a molecular formula of C11H15NO3 It is a derivative of phenylalanine, where the phenyl group is substituted with a methoxy group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-2-(3-methoxyphenyl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl bromoacetate with 3-methoxyaniline in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, forming the desired product.
Another method involves the reductive amination of ethyl 2-oxo-2-(3-methoxyphenyl)acetate with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride. This method provides a straightforward route to the target compound with good yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalytic hydrogenation and enzymatic methods can also be employed to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-amino-2-(3-methoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a catalyst such as copper(I) iodide.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of ethyl 2-amino-2-(3-methoxyphenyl)ethanol.
Substitution: Formation of substituted phenylalanine derivatives.
Applications De Recherche Scientifique
Ethyl 2-amino-2-(3-methoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a substrate for various biochemical reactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ethyl 2-amino-2-(3-methoxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The methoxy group enhances its binding affinity and specificity, while the amino group facilitates interactions with active sites.
Comparaison Avec Des Composés Similaires
Ethyl 2-amino-2-(3-methoxyphenyl)acetate can be compared with other similar compounds, such as:
Ethyl 2-amino-2-phenylacetate: Lacks the methoxy group, resulting in different chemical and biological properties.
Ethyl 2-amino-2-(4-methoxyphenyl)acetate: The methoxy group is at the fourth position, which can affect its reactivity and interactions.
Ethyl 2-amino-2-(3-hydroxyphenyl)acetate: The methoxy group is replaced with a hydroxy group, altering its solubility and hydrogen bonding capabilities.
Propriétés
Formule moléculaire |
C11H15NO3 |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
ethyl 2-amino-2-(3-methoxyphenyl)acetate |
InChI |
InChI=1S/C11H15NO3/c1-3-15-11(13)10(12)8-5-4-6-9(7-8)14-2/h4-7,10H,3,12H2,1-2H3 |
Clé InChI |
DAOGOEXQLUKVGC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=CC(=CC=C1)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethane-1-sulfonyl fluoride](/img/structure/B15318181.png)





![6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B15318220.png)

![Potassium (2-(tert-butoxycarbonyl)hexahydropyrano[3,4-c]pyrrol-7a(1H)-yl)trifluoroborate](/img/structure/B15318246.png)
